molecular formula C17H27NO4 B13846824 Monobenzyl Miglustat

Monobenzyl Miglustat

Cat. No.: B13846824
M. Wt: 309.4 g/mol
InChI Key: RLOTVLURSAVYFH-BACDZXNISA-N
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Description

Monobenzyl Miglustat is a derivative of Miglustat, a small iminosugar molecule that reversibly inhibits glycosphingolipid synthesis. Miglustat is primarily used in the treatment of type I Gaucher disease and Niemann-Pick disease type C . This compound retains the core structure of Miglustat but includes a benzyl group, which may alter its pharmacokinetic and pharmacodynamic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Monobenzyl Miglustat typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of Miglustat are synthesized and subjected to benzylation.

    Optimization: Reaction conditions are optimized to maximize yield and purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Monobenzyl Miglustat undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.

    Reduction: The iminosugar core can be reduced to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Corresponding amines.

    Substitution: Azido or thiol derivatives of this compound.

Scientific Research Applications

Monobenzyl Miglustat has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex glycosphingolipids.

    Biology: Studied for its potential to inhibit glycosphingolipid synthesis in various biological systems.

    Medicine: Investigated for its therapeutic potential in treating lysosomal storage disorders.

    Industry: Used in the development of novel pharmaceuticals and biochemical tools

Mechanism of Action

Monobenzyl Miglustat exerts its effects by inhibiting the enzyme glucosylceramide synthase, which is crucial for the synthesis of glycosphingolipids. This inhibition leads to a reduction in the accumulation of glycosphingolipids in cells, thereby alleviating symptoms associated with lysosomal storage disorders . The benzyl group may enhance the compound’s ability to penetrate cell membranes and reach its molecular targets more effectively.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

IUPAC Name

(3R,4S)-1-butyl-2-(phenylmethoxymethyl)piperidine-3,4,5-triol

InChI

InChI=1S/C17H27NO4/c1-2-3-9-18-10-15(19)17(21)16(20)14(18)12-22-11-13-7-5-4-6-8-13/h4-8,14-17,19-21H,2-3,9-12H2,1H3/t14?,15?,16-,17+/m1/s1

InChI Key

RLOTVLURSAVYFH-BACDZXNISA-N

Isomeric SMILES

CCCCN1CC([C@@H]([C@@H](C1COCC2=CC=CC=C2)O)O)O

Canonical SMILES

CCCCN1CC(C(C(C1COCC2=CC=CC=C2)O)O)O

Origin of Product

United States

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